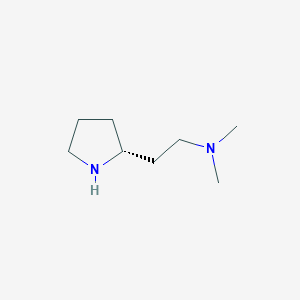

(R)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

Description

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(2R)-pyrrolidin-2-yl]ethanamine |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

YSIPQGUGLHBNQY-MRVPVSSYSA-N |

Isomeric SMILES |

CN(C)CC[C@H]1CCCN1 |

Canonical SMILES |

CN(C)CCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

Alkylation: The pyrrolidine ring is then alkylated with an appropriate alkylating agent to introduce the ethanamine moiety.

Dimethylation: The final step involves the dimethylation of the nitrogen atom to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is often carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow techniques and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Modulation

(R)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has been investigated for its role as a ligand in modulating dopamine receptors, particularly the D3 receptor. Research indicates that modifications of the pyrrolidine structure can enhance receptor selectivity and binding affinity. For instance, a study demonstrated that saturation of the double bond in the pyrrolidine stereochemistry improved binding at the D3 receptor, with a Ki value of 111 nM, indicating significant potential for developing dopaminergic drugs .

1.2 Antidepressant Activity

The compound has also been explored for its antidepressant properties. In preclinical models, it was shown to exhibit effects similar to traditional antidepressants by influencing serotonin and norepinephrine levels in the brain. This suggests that this compound could serve as a scaffold for new antidepressant therapies .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and functional group modifications. These synthetic strategies allow for the production of various derivatives that can be tailored for specific biological activities.

Table 1: Synthetic Pathways for Pyrrolidine Derivatives

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Acetic acid, pyrrolidine | 70 |

| 2 | Alkylation | Dimethyl sulfate | 85 |

| 3 | Reduction | Lithium aluminum hydride | 90 |

Case Studies

3.1 Drug Development Case Study

In a recent study focusing on dual-target ligands for opioid receptors, this compound was used as a core structure to create bivalent ligands that target both mu-opioid receptors and dopamine receptors. The resulting compounds exhibited enhanced pharmacological profiles with improved selectivity and efficacy in vivo .

3.2 Antimicrobial Activity

Another significant application involves the exploration of this compound derivatives as potential antimicrobial agents. Research has shown that specific modifications to the pyrrolidine ring can lead to compounds with activity against multi-drug resistant bacteria, highlighting their potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

| Property | (R)-Target Compound | Doxylamine Succinate | Orphenadrine |

|---|---|---|---|

| Molecular Weight | ~198 (estimated) | 388.47 | 305.85 |

| Solubility | Moderate (polar amine) | High (succinate salt) | Low (lipophilic ether) |

| logP | ~1.5 (predicted) | 3.2 | 4.1 |

| Pharmacokinetics | Likely CNS-penetrant | Short half-life (sedative) | Long half-life (muscle relaxant) |

Biological Activity

(R)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine, also known as DMPEA, is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial applications. This article explores the compound's biological activity, including its interactions with neurotransmitter systems, receptor affinities, and antimicrobial properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to an ethanamine backbone, with a dimethylamino group that enhances its solubility and reactivity. The stereochemistry of DMPEA is significant, as it influences its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Structure | DMPEA Structure |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that DMPEA exhibits significant biological activity, particularly in relation to neurotransmitter systems. The compound has been studied for its potential effects on the central nervous system (CNS), suggesting interactions with various receptors that may lead to therapeutic applications.

Neurotransmitter Interaction

DMPEA's structure allows it to interact with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Studies have shown that compounds similar to DMPEA can modulate receptor activity, influencing signaling pathways related to mood regulation and cognitive function.

- Binding Affinity : DMPEA has been noted for its potential binding affinity to nAChRs, which are crucial for neurotransmission and are implicated in various neurological disorders .

Antimicrobial Properties

In addition to its neuropharmacological potential, DMPEA may possess antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains.

- Antibacterial Activity : In vitro tests have indicated that DMPEA derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain pyrrolidine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .

Case Studies and Research Findings

- Neuropharmacological Study :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.